Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate
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Overview
Description
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1-propyl-1,2,3-benzotriazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: Known for its corrosion inhibition properties.
5-Methyl-1H-benzotriazole: Used in deicing fluids and as a corrosion inhibitor.
2-Aminobenzotriazole: Studied for its antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
ethyl 1-propylbenzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-7-15-11-6-5-9(12(16)17-4-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHCNAOAUIDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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